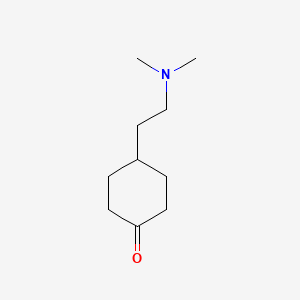

4-(2-Dimethylaminoethyl)cyclohexanone

Description

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-[2-(dimethylamino)ethyl]cyclohexan-1-one |

InChI |

InChI=1S/C10H19NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h9H,3-8H2,1-2H3 |

InChI Key |

BCUMWDQFKSBBRO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1CCC(=O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the cyclohexanone ring significantly alter molecular properties. A comparative analysis is provided in Table 1.

Table 1: Physicochemical Properties of Cyclohexanone Derivatives

Key Observations :

- Solubility: The dimethylaminoethyl group enhances polar solubility compared to hydrophobic tert-butyl or arylidene substituents .

- Melting Points: Crystalline derivatives like 4-(4-hydroxyphenyl)cyclohexanone exhibit higher melting points due to hydrogen bonding , whereas flexible substituents (e.g., dimethylaminoethyl) may reduce crystallinity.

Q & A

Q. What are the established synthetic routes for preparing 4-(2-Dimethylaminoethyl)cyclohexanone, and what are their respective advantages and limitations?

Methodological Answer: The synthesis of this compound typically involves:

- Condensation Reactions : Reacting cyclohexanone derivatives with dimethylaminoethyl halides (e.g., N,N-dimethylaminoethyl chloride) under basic conditions. This method is efficient but may produce regioisomers requiring chromatographic separation .

- Reduction of Oximes : Reducing 4-(dimethylaminoethyl)cyclohexanone oxime using agents like sodium in ethanol. This approach minimizes cis-isomer contamination but requires strict control of reaction pH and temperature .

| Method | Advantages | Limitations |

|---|---|---|

| Condensation | High yield, scalable | Isomer formation, purification challenges |

| Oxime Reduction | High stereochemical purity | Sensitive to reaction conditions |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regioselectivity. For example, the dimethylaminoethyl group’s protons appear as a triplet near δ 2.3–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 198.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1715 cm) and amine N–H vibrations (~3300 cm) .

Q. What are the primary chemical reactions of this compound, and how do reaction conditions influence product distribution?

Methodological Answer: Common reactions include:

- Nucleophilic Substitution : The dimethylaminoethyl group acts as a nucleophile in alkylation or acylation reactions. For example, reaction with benzoyl chloride forms N-benzoyl derivatives under anhydrous conditions .

- Carbonyl Reduction : Using NaBH or LiAlH reduces the ketone to an alcohol. Solvent polarity (e.g., ethanol vs. THF) affects reaction rates and stereoselectivity .

- Acid-Base Reactions : The hydrochloride salt form enhances solubility in polar solvents, enabling pH-dependent reactivity in biological assays .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in stereoselective reductions?

Methodological Answer: The bulky dimethylaminoethyl group creates steric hindrance, favoring axial attack in reductions. Computational studies (DFT/B3LYP) show transition states with lower energy barriers for axial hydrogen addition due to reduced torsional strain. Experimental data corroborate >90% axial selectivity in LiAlH-mediated reductions .

Q. What computational approaches are employed to model the reaction pathways and transition states of this compound in organic syntheses?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions, revealing electronic effects (e.g., charge distribution on the carbonyl carbon) as key selectivity drivers .

- Ab Initio Methods : Calculate activation energies for competing pathways (e.g., axial vs. equatorial attack), validated by experimental stereochemical outcomes .

Q. How can response surface methodology (RSM) optimize the hydrolysis or other functional group transformations of this compound derivatives?

Methodological Answer: RSM (e.g., Box-Behnken design) identifies optimal conditions for reactions like oxime hydrolysis. For example:

| Factor | Levels (-1, 0, +1) | Impact on Conversion |

|---|---|---|

| Temperature (°C) | 60, 70, 80 | Positive linear effect |

| Catalyst loading (wt%) | 1, 2, 3 | Quadratic interaction |

| Water content (mL) | 10, 15, 20 | Negative effect |

A quadratic model () predicts maximum conversion at 75°C, 2.5% catalyst, and 12 mL water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.